![molecular formula C20H22N6O B5979326 N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5979326.png)
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of tetrazole-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit voltage-gated sodium channels and calcium channels, which may contribute to its neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to interact with the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its potential therapeutic applications in various diseases. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have pharmacological properties that may be useful in the treatment of cancer, neurological disorders, and cardiovascular diseases. However, one limitation of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its limited availability and high cost, which may limit its use in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide. In cancer research, further studies are needed to determine the efficacy of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in various cancer types and to elucidate its mechanism of action. In neurological disorders, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of Alzheimer's disease and other neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process involving the reaction of 1-benzyl-4-piperidone with sodium azide, followed by the addition of 3-bromo-1-(4-methylphenyl)tetrazole and subsequent reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and may have potential use in the treatment of hypertension.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKILRRLWJCEVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.